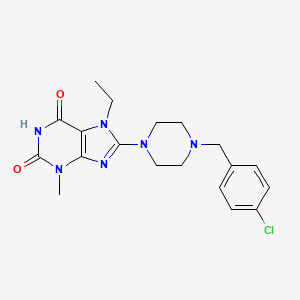
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPT belongs to the class of purine derivatives and has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Pharmacokinetic Studies
A biopharmaceutical study of an injectable dosage form of a closely related antiplatelet drug highlighted the pharmacokinetic parameters in rabbit blood plasma upon intravenous administration. This study aimed to compare the parent substance with its injectable form, indicating a relative bioavailability coefficient of 0.97, which suggests efficient systemic availability of the drug (L. Smirnova et al., 2021).
Cardiovascular Activity
Research into the cardiovascular activity of new derivatives of the compound showed promising electrocardiographic, antiarrhythmic, and hypotensive activities. These studies help in understanding the compound's potential in treating cardiovascular diseases, with specific derivatives showing strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias (G. Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
A novel series of purine linked piperazine derivatives was synthesized to identify potent inhibitors of Mycobacterium tuberculosis. This research demonstrates the compound's role in disrupting the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against Mycobacterium tuberculosis, and providing a new avenue for developing preclinical agents (Srihari Konduri et al., 2020).
Potential Therapeutic Uses
Investigations into the potential therapeutic uses of these compounds reveal a diverse range of applications. From studies focusing on their use as antiasthmatic agents due to their vasodilatory activity (M. Bhatia et al., 2016) to antihistaminic activities (J. Pascal et al., 1985), the scope of research illustrates the compound's versatility in addressing various health conditions.
Anticonvulsant Activity
The anticonvulsant activity of 3‐Substituted and 3‐Unsubstituted N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione Derivatives was explored, showing promising results in acute seizure models. This line of research opens up possibilities for developing new antiepileptic drugs (Sabina Rybka et al., 2017).
Propriétés
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWNQVQNILELBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)
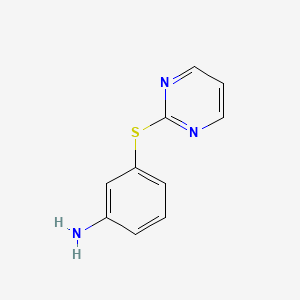
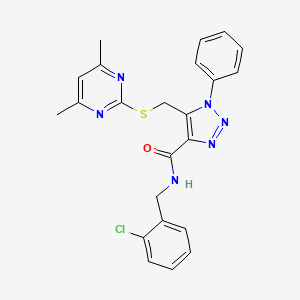
![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
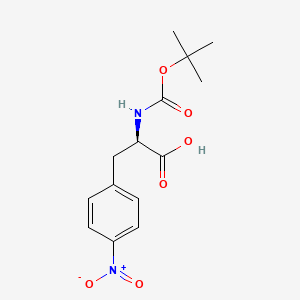


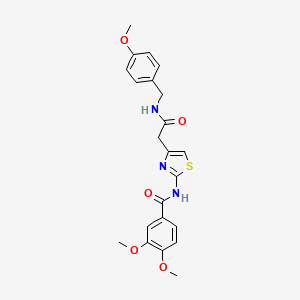
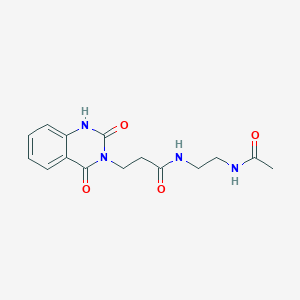

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)